molecular formula C10H15NO B6264592 2-[4-(methoxymethyl)phenyl]ethan-1-amine CAS No. 1000504-84-6

2-[4-(methoxymethyl)phenyl]ethan-1-amine

Cat. No.: B6264592
CAS No.: 1000504-84-6
M. Wt: 165.23 g/mol
InChI Key: KTDXXMJLLJJABP-UHFFFAOYSA-N
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Description

2-[4-(methoxymethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxymethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxymethyl)phenyl]ethan-1-amine typically involves the alkylation of 4-methoxybenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(methoxymethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(methoxymethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(methoxymethyl)phenyl]ethan-1-amine is not well-characterized. as a phenethylamine derivative, it may interact with various receptors and enzymes in the body. The methoxymethyl group could influence its binding affinity and selectivity towards specific molecular targets, potentially affecting neurotransmitter systems and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(methoxymethyl)phenyl]ethan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .

Properties

CAS No.

1000504-84-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[4-(methoxymethyl)phenyl]ethanamine

InChI

InChI=1S/C10H15NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3

InChI Key

KTDXXMJLLJJABP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CCN

Purity

95

Origin of Product

United States

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